4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 325142-82-3) is a pinacol boronic ester derivative featuring a 3-(trifluoromethyl)phenyl substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heterobiaryl frameworks . The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring confers strong electron-withdrawing properties, enhancing the electrophilicity of the boron center and improving stability under reaction conditions. The compound is commercially available with ≥95% purity and is pivotal in pharmaceutical and materials science research due to its predictable reactivity and compatibility with palladium catalysts.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-6-9(8-10)13(15,16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOCGLTCQPYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375257 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325142-82-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325142-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality and consistency of the final product.
Types of Reactions:
Substitution Reactions: The compound readily undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides, forming biaryl compounds.
Oxidation Reactions: It can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.
Reduction Reactions: Under certain conditions, the trifluoromethyl group can be reduced to a difluoromethyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes are commonly used in Suzuki-Miyaura reactions.
Bases: Potassium carbonate or sodium hydroxide are often employed to deprotonate the boronic acid, facilitating the coupling reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents due to their ability to dissolve both organic and inorganic reactants.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Esters: Resulting from oxidation reactions.
Chemistry:
Organic Synthesis: Used extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Catalysis: Serves as a ligand in various catalytic systems, enhancing the efficiency of chemical transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules, including potential drug candidates.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Material Science: Plays a role in the development of polymers and advanced materials with unique properties.
Electronics: Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Reactivity in Cross-Coupling Reactions
- Target Compound : Demonstrates high efficiency in Suzuki-Miyaura couplings with aryl halides, achieving yields >80% under standard Pd(PPh₃)₄ catalysis . The -CF₃ group stabilizes the transition state via electron withdrawal, accelerating transmetallation .
- Methylsulfonyl Derivative : Lower reactivity (50–60% yields) due to steric interference from the SO₂ group. Requires elevated temperatures (80–100°C) for comparable efficiency.
- 3,4,5-Trifluorophenyl Derivative : Exhibits superior regioselectivity in meta-borylation reactions but requires HBpin as a co-reagent for optimal results .
- Trifluoromethylthio-methoxyphenyl Derivative : Used in radical-polar crossover reactions (e.g., cyclopropanation) due to its ability to stabilize radical intermediates.
Biological Activity
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 214360-65-3) is a boron-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dioxaborolane ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C13H16BF3O2
- Molecular Weight : 272.08 g/mol
- Purity : >98%
- IUPAC Name : this compound
- SMILES Notation : CC1(C)OB(C2=CC=C(C(F)(F)F)C=C2)OC1(C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane moieties can act as enzyme inhibitors or modulators in biochemical pathways.
Key Findings from Studies:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, studies have indicated that derivatives of dioxaborolanes can inhibit DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer .
- Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing capability of the phenyl ring, which may contribute to antioxidant properties. In vitro assays have demonstrated that related compounds exhibit significant free radical scavenging activity .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses in cells. For example, it has been evaluated for its ability to reduce pro-inflammatory cytokines in microglial cells under lipopolysaccharide (LPS) stimulation .
Case Studies and Experimental Data
Several studies have investigated the biological effects of dioxaborolane derivatives:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | DYRK1A Inhibition | Enzymatic Assays | IC50 values in the nanomolar range were reported. |
| Study B | Antioxidant Activity | ORAC Assays | Significant reduction in oxidative stress markers was observed. |
| Study C | Anti-inflammatory Response | LPS-induced assays | Decreased levels of TNF-alpha and IL-6 were noted. |
Example Case Study
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of dioxaborolanes and evaluated their biological activities against various targets. The compound this compound was among those tested for its efficacy against DYRK1A. The results indicated a strong inhibitory effect with an IC50 value significantly lower than that of standard inhibitors .
Scientific Research Applications
Organic Synthesis
Versatile Reagent : This compound is highly valued in organic chemistry as a reagent for synthesizing complex molecules. Its unique structure allows chemists to create compounds with specific functionalities, which is crucial in developing new materials and pharmaceuticals .
Cross-Coupling Reactions : It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids .
Pharmaceutical Development
Fluorinated Pharmaceuticals : The presence of the trifluoromethyl group enhances the biological activity and stability of drug candidates. This makes 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane an important intermediate in the synthesis of fluorinated pharmaceuticals .
Case Study : Research has shown that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties. For instance, the incorporation of this compound in drug development has led to the creation of more effective anti-cancer agents with reduced side effects .
Material Science
Polymer Development : This organoboron compound is utilized in formulating advanced materials. It contributes to the creation of polymers with enhanced thermal and mechanical properties suitable for high-performance applications .
Nanocomposites : Its application extends to the development of nanocomposites where it acts as a bonding agent that improves the interfacial properties between different materials .
Analytical Chemistry
Preparation of Analytical Standards : In analytical chemistry, this compound serves as a key intermediate for preparing analytical standards. This facilitates the detection and quantification of various substances in complex mixtures .
Chromatographic Applications : The compound has been employed in chromatographic techniques to enhance separation efficiency due to its unique chemical properties .
Environmental Applications
Pollutant Removal : There is ongoing research into the use of this compound for environmental remediation processes. Its reactivity and selectivity make it a candidate for removing pollutants from contaminated environments .
Case Study : Studies have indicated that organoboron compounds can effectively bind to heavy metals and other pollutants in water systems, thereby aiding in their removal and improving water quality .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a versatile reagent for synthesizing complex organic molecules. |
| Pharmaceutical Development | Enhances biological activity and stability of fluorinated drug candidates. |
| Material Science | Contributes to advanced polymer formulations with improved properties. |
| Analytical Chemistry | Acts as an intermediate for preparing analytical standards and enhancing chromatographic methods. |
| Environmental Remediation | Explored for pollutant removal due to its reactivity and selectivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, and how do they compare in yield and purity?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl precursor. A common approach involves reacting 3-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions in the presence of a catalyst (e.g., Pd(PPh₃)₄). Yields can vary (60–85%) depending on solvent choice (THF or dioxane) and temperature (80–110°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity to >95% .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the boronate ester structure.
- ¹H/¹³C NMR : Peaks for the tetramethyl groups (δ ~1.3 ppm for ¹H; ~25 ppm for ¹³C) and aryl protons (δ 7.5–8.0 ppm) validate substitution patterns.
- HPLC-MS : Retention time and molecular ion ([M+H]⁺) match theoretical values (e.g., m/z = 314.15).
- X-ray crystallography (if crystalline): Resolves bond angles and confirms steric protection of the boron center .
Q. What are the primary applications of this compound in organic synthesis?
- Key Uses :
- Cross-Coupling Reactions : Acts as a stable boronate ester in Suzuki-Miyaura couplings for biaryl synthesis, particularly with electron-deficient aryl halides.
- Fluorine-Containing Scaffolds : The trifluoromethyl group enhances lipophilicity and metabolic stability in medicinal chemistry intermediates.
- Polymer Chemistry : Serves as a monomer for boron-containing polymers with tunable electronic properties .
Advanced Research Questions
Q. How does steric hindrance from the tetramethyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The pinacol-derived dioxaborolane structure creates steric bulk around boron, slowing transmetallation steps but improving stability against protodeboronation. Kinetic studies (e.g., variable-temperature NMR) show slower reaction rates compared to less hindered boronic acids, necessitating higher catalyst loadings (2–5 mol% Pd) or microwave-assisted heating (120°C) to accelerate turnover .
Q. What strategies mitigate side reactions (e.g., homocoupling) during Suzuki-Miyaura couplings with this reagent?
- Optimization Approaches :
- Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) reduce oxidative addition barriers for aryl halides.
- Base Selection : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) minimizes base-induced decomposition.
- Oxygen-Free Conditions : Rigorous degassing prevents Pd-catalyzed homocoupling.
- Byproduct Analysis : LC-MS or GC-MS identifies dimers, guiding solvent/base adjustments .
Q. How stable is this compound under acidic, basic, or aqueous conditions?
- Stability Studies :
- Acidic Conditions (pH <3) : Rapid hydrolysis to 3-(trifluoromethyl)phenylboronic acid occurs within hours.
- Basic Conditions (pH >10) : Gradual degradation (48–72 hrs) via B-O bond cleavage.
- Aqueous Solutions : Stable in anhydrous THF or DMF but hydrolyzes in protic solvents (e.g., MeOH/H₂O).
- Storage Recommendations : Store under inert gas (Ar) at −20°C in sealed, desiccated vials to prolong shelf life (>6 months) .
Q. What computational methods aid in predicting the reactivity of this compound with novel substrates?
- Computational Tools :
- DFT Calculations : Models transition states for transmetallation (e.g., B3LYP/6-31G* level).
- Molecular Dynamics : Simulates steric interactions in Pd-ligand complexes.
- SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with coupling efficiency .
Data Contradictions and Troubleshooting
Q. Why might reported yields vary significantly across literature sources?
- Critical Factors :
- Impurity Profiles : Residual Pd or unreacted pinacol in crude products artificially inflate yields.
- Moisture Sensitivity : Trace water induces partial hydrolysis, reducing effective boronate concentration.
- Analytical Discrepancies : NMR integration errors or inconsistent HPLC calibration protocols.
Q. How can researchers address low reactivity in couplings with sterically hindered aryl halides?
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
